BenchChemオンラインストアへようこそ!

3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea

Lipophilicity Permeability Drug Design

3-(1-Ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea (CAS 899753-80-1), also named 4-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide, is a synthetic small molecule (C19H22N4O3S, MW 386.47) belonging to the indolylurea-benzenesulfonamide class. Its structure incorporates an N-ethyl-indole moiety linked via a urea bridge to a 4-sulfamoylphenethyl group.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 899753-80-1
Cat. No. B2741486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea
CAS899753-80-1
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H22N4O3S/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(10-8-14)27(20,25)26/h3-10,13H,2,11-12H2,1H3,(H2,20,25,26)(H2,21,22,24)
InChIKeyBFZVKMRWHANGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea (CAS 899753-80-1): Structural Identity and Procurement Baseline


3-(1-Ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea (CAS 899753-80-1), also named 4-(2-(3-(1-ethyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide, is a synthetic small molecule (C19H22N4O3S, MW 386.47) belonging to the indolylurea-benzenesulfonamide class . Its structure incorporates an N-ethyl-indole moiety linked via a urea bridge to a 4-sulfamoylphenethyl group. This compound is primarily investigated as a potential anticancer agent and enzyme inhibitor scaffold within medicinal chemistry programs, with vendor-reported IC50 values of approximately 15 µM in cancer cell proliferation assays . It also serves as a key intermediate for the synthesis of selective carbonic anhydrase and kinase inhibitors [1].

Why Generic Indolylurea Substitution Fails: Critical Role of the N-Ethyl Substituent in 3-(1-Ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea


Within the indolylurea-benzenesulfonamide chemotype, the N-1 substituent on the indole ring exerts disproportionate control over both the physicochemical and biological profile. The N-ethyl group in CAS 899753-80-1 imparts a distinct lipophilicity (predicted logP ~3.5–4.0) that is tuned for membrane permeability relative to the N-unsubstituted analog (CAS 899946-84-0, MW 358.42) . This impacts cellular uptake and oral bioavailability [1]. Furthermore, the ethyl substituent can influence the conformation of the urea linker and the orientation of the indole core within the active site of target enzymes, critically modulating selectivity profiles across isoforms (e.g., carbonic anhydrase IX vs. II) [2]. Simply interchanging this compound with the des-ethyl or methyl congener without quantitative activity verification risks selecting a molecule with sub-optimal potency, altered selectivity, or distinct pharmacokinetic behavior, undermining experimental reproducibility [1].

Quantitative Differentiation Evidence for 3-(1-Ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea Against Key Comparators


Enhanced Lipophilicity Drives Superior Membrane Permeability Over N-Des-Ethyl Analog

The N-ethyl substituent on the indole ring of CAS 899753-80-1 significantly elevates its calculated partition coefficient (clogP) compared to the N-unsubstituted analog (CAS 899946-84-0). This difference is a primary driver of improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability [1]. While head-to-head experimental logD values are not publicly available for this specific pair, the structural modification is well-characterized in medicinal chemistry: introducing an N-alkyl group to indole typically increases logP by approximately 0.5–0.8 log units per methylene unit [2].

Lipophilicity Permeability Drug Design

N-Ethyl Substitution Confers Metabolic Stability Advantage Over N-Methyl Analog

A key metabolic vulnerability of N-alkyl indoles is cytochrome P450-mediated N-dealkylation. The N-ethyl group in CAS 899753-80-1 is expected to be more resistant to this clearance pathway compared to the smaller N-methyl substituent (CAS 899947-21-8) [1]. This is consistent with established structure-metabolism relationships (SMR) where bulkier N-alkyl groups exhibit slower oxidative dealkylation rates, leading to improved metabolic stability in liver microsome assays [2].

Metabolic Stability N-Dealkylation Cytochrome P450

Indolylurea Scaffold Demonstrates Nanomolar Carbonic Anhydrase Inhibition, with N-Alkyl Modulation of Isoform Selectivity

Indolylurea-benzenesulfonamides are established carbonic anhydrase (CA) inhibitors, with some analogs exhibiting low nanomolar IC50 values against tumor-associated isoforms CA IX and CA XII [1]. The nature of the N-1 substituent on the indole ring is a critical determinant of isoform selectivity. For example, ureido-substituted benzenesulfonamides with optimized N-alkyl groups have demonstrated up to 100-fold selectivity for CA IX over cytosolic CA II [2]. While specific IC50 data for CAS 899753-80-1 against CA isoforms is not yet publicly available, its N-ethyl substitution pattern positions it within the chemical space associated with enhanced CA IX/XII selectivity compared to unsubstituted or methyl variants [3].

Carbonic Anhydrase Isoform Selectivity Cancer Therapy

Vendor-Reported Anticancer Activity Provides Initial Potency Benchmark Against N-Des-Ethyl Comparator

Vendor datasheets report an IC50 of approximately 15 µM for CAS 899753-80-1 in cancer cell proliferation assays . This provides a preliminary potency benchmark. Notably, the N-unsubstituted analog (CAS 899946-84-0) is reported to have an IC50 of >50 µM in similar assays (vendor data), suggesting that the N-ethyl modification is essential for achieving meaningful antiproliferative activity . This approximately 3-fold potency difference, while derived from commercial sources and requiring independent validation, indicates a clear structure-activity relationship (SAR) trend where N-alkylation enhances cytotoxicity.

Anticancer Cell Proliferation IC50

Optimal Research and Industrial Application Scenarios for 3-(1-Ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea


Medicinal Chemistry: Lead Optimization for Selective Carbonic Anhydrase IX/XII Inhibitors

Leverage the indolylurea-benzenesulfonamide core of CAS 899753-80-1, with its N-ethyl substituent, as a starting point for synthesizing focused libraries targeting tumor-associated carbonic anhydrase isoforms. The ethyl group's modulation of lipophilicity and isoform selectivity [1] makes this compound a strategic intermediate for SAR studies aimed at improving selectivity over CA II.

Chemical Biology: Development of PKCα-Selective Chemical Probes

Building on the established class of indolylureas as PKCα inhibitors with selectivity over PKA [2], use CAS 899753-80-1 as a scaffold for designing next-generation probes. The N-ethyl group may offer a favorable balance between kinase potency and metabolic stability, facilitating target validation studies in cardiovascular disease models.

Procurement: Reference Standard for N-Alkyl Indolylurea Analytical Method Development

Given its well-defined structure and the quantifiable impact of the N-ethyl group on physicochemical properties (predicted logP shift) [3], this compound serves as an ideal reference standard for developing and validating HPLC, LC-MS, or qNMR methods used in quality control of indolylurea-based drug candidates.

In Vitro Pharmacology: Benchmarking Antiproliferative Activity in Cancer Cell Panels

Utilize the vendor-reported anticancer activity (IC50 ~15 µM) as a benchmark for comparative screening of newly synthesized analogs . Procure CAS 899753-80-1 alongside the N-des-ethyl analog (CAS 899946-84-0) to establish quantitative SAR trends for cytotoxicity, anchoring medicinal chemistry decisions with experimental data.

Quote Request

Request a Quote for 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.